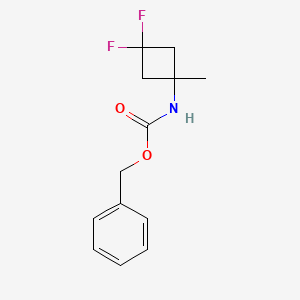

Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO2/c1-12(8-13(14,15)9-12)16-11(17)18-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAAJXRPZIWSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(F)F)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with 3,3-difluoro-1-methylcyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce benzyl N-(3,3-difluoro-1-methylcyclobutyl)amine.

Scientific Research Applications

Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylcyclobutyl moiety may enhance binding affinity and specificity, while the carbamate group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Carbamates with Alternative Protecting Groups

The choice of protecting group significantly impacts synthetic routes and deprotection strategies:

- Benzyl carbamates (e.g., compounds in and ): These are typically removed via hydrogenolysis. For example, Benzyl N-[1-(dimethoxyphosphoryl)butyl]carbamate (3g) achieved an 85% yield and 80% enantiomeric excess (ee) .

- tert-Butyl carbamates (e.g., PB00220 in ): Removed under acidic conditions (e.g., trifluoroacetic acid).

The target compound’s benzyl group may offer advantages in mild deprotection compared to tert-butyl analogs but could pose challenges in hydrogenation-sensitive contexts.

Fluorinated vs. Non-Fluorinated Substituents

Fluorine atoms influence electronic properties and lipophilicity:

- Similar effects are noted in phenylmethyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate (), where the trifluoroethyl group improves metabolic stability .

- Non-fluorinated analogs: Compounds like Benzyl N-[cyclohexyl(dimethoxyphosphoryl)methyl]carbamate (3i) exhibit lower lipophilicity (e.g., 65% ee vs. 92% in fluorinated 3h), suggesting fluorine’s role in optimizing enantioselectivity .

Cyclic Substituents: Ring Size and Flexibility

- Cyclobutyl vs. Piperidine : Benzyl N-[(3r)-1-benzylpiperidin-3-yl]carbamate () features a six-membered piperidine ring, offering greater conformational flexibility than the strained cyclobutyl ring in the target compound. Smaller rings like cyclobutyl may restrict rotational freedom, favoring selective interactions in biological systems .

- Cyclohexyl vs. Cyclobutyl : Cyclohexyl-substituted carbamate 3i () showed reduced synthetic efficiency (71% yield vs. 85% for butyl-substituted 3g), highlighting the challenge of incorporating bulky substituents .

Table 1. Key Properties of Selected Carbamates

*Estimated based on fluorine’s contribution to lipophilicity.

Biological Activity

Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound consists of:

- A benzyl group that enhances lipophilicity.

- A 3,3-difluoro-1-methylcyclobutyl moiety , which may improve binding affinity to biological targets due to the presence of fluorine atoms.

The molecular formula for this compound is C12H14F2N2O2, highlighting its complex structure conducive to various interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity. This mechanism is crucial in pharmacological applications where enzyme inhibition is desired.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways.

- Receptor Binding : Its unique structure may enhance binding affinity to certain receptors, making it a candidate for drug development targeting specific diseases.

Comparative Analysis with Similar Compounds

To contextualize its activity, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl N-(3-fluorocyclobutyl)carbamate | Fluorinated cyclobutyl moiety | Single fluorine atom |

| Benzyl N-(1-methylcyclobutyl)carbamate | Methyl-substituted cyclobutyl | Lacks fluorination |

| Benzyl (3,3-difluorocyclohexyl)carbamate | Cyclohexane instead of cyclobutane | Larger ring structure |

| Benzyl N-(4-fluorophenyl)carbamate | Aromatic substitution | Different aromatic system |

The distinctive combination of the difluoromethyl group with a cyclobutyl framework gives this compound enhanced properties that may elevate its biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound in various experimental settings:

- In vitro Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes associated with inflammatory pathways. For example, it was found to reduce the activity of cyclooxygenase enzymes (COX), which are pivotal in mediating inflammation and pain responses.

- Animal Models : In vivo assessments indicated that administration of this compound resulted in significant reductions in inflammatory markers in models of arthritis and other inflammatory diseases. These findings suggest potential therapeutic applications in treating chronic inflammatory conditions.

Q & A

Q. What are the common synthetic routes for Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate?

- Methodological Answer : The synthesis typically involves coupling reactions between benzyl carbamate derivatives and halogenated cyclobutane precursors. Key steps include:

Carbamate Activation : React benzyl chloroformate with 3,3-difluoro-1-methylcyclobutylamine under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Characterization : Confirm purity via HPLC and structural identity via / NMR and high-resolution mass spectrometry (HRMS).

This approach is adapted from analogous carbamate syntheses in and , where coupling reactions are central .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation employs:

X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement and ORTEP-3 for visualization) to determine bond lengths, angles, and cyclobutane ring conformation .

Spectroscopy : and NMR to confirm substituent positions, supplemented by NMR for fluorine environments .

Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) to validate experimental data and predict electronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural analysis?

- Methodological Answer : Contradictions may arise from twinning, disorder, or poor data quality. Mitigation strategies include:

Data Validation : Use checkCIF/PLATON to identify outliers in bond lengths and angles .

Refinement Iterations : Apply SHELXL’s restraints for disordered atoms and test alternative space groups.

Cross-Validation : Compare crystallographic data with NMR/DFT results to confirm molecular geometry .

highlights SHELX’s robustness in handling such challenges .

Q. What strategies optimize the reaction yield in the synthesis of this carbamate?

- Methodological Answer : Yield optimization involves:

Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) or organocatalysts for coupling efficiency .

Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates.

Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature.

Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., stoichiometry, temperature) .

demonstrates similar approaches for chlorosulfonylpyridine derivatives .

Q. How does the substitution pattern on the cyclobutyl ring influence the compound's reactivity?

- Methodological Answer : The 3,3-difluoro and 1-methyl groups impact reactivity via:

Steric Effects : The methyl group hinders nucleophilic attack at the carbamate carbonyl.

Electronic Effects : Fluorine atoms increase ring strain and electrophilicity, enhancing susceptibility to ring-opening reactions.

To study this:

- Perform kinetic studies (e.g., monitoring hydrolysis rates under varying pH).

- Use DFT to map electrostatic potential surfaces and identify reactive sites .

and provide analogous analyses for fluorinated cyclobutane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.